molecular formula C8H4FNO B1338787 3-Fluorobenzoyl cyanide CAS No. 658-08-2

3-Fluorobenzoyl cyanide

Cat. No. B1338787
CAS RN: 658-08-2
M. Wt: 149.12 g/mol
InChI Key: FWGBEQPOWGEMSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluoro-substituted aromatic hydrocarbons, such as 3-fluorobenzoyl cyanide, involves multiple steps that are designed to introduce fluorine atoms into the aromatic ring. In the case of 3-fluorobenzo[a]pyrene (3-FBP), the synthesis was achieved starting from 6-chlorobenzo[a]pyrene (6-ClBP). The process included nitration, reduction to the amino group, diazotization, and finally, the reaction with dimethylamine to produce dimethyltriazonium tetrafluoroborate salts. These salts were then heated in toluene to obtain a mixture of fluorinated isomers, which were separated by chromatography. The chloro substituent was removed by hydrogenolysis to yield the final product, 3-FBP .

Molecular Structure Analysis

The molecular structure of 3-fluorobenzoyl cyanide derivatives can be characterized using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis. These methods provide detailed information about the functional groups, the position of the fluorine atom on the aromatic ring, and the overall molecular framework. For instance, the structure of 3-chloro-4-fluorobenzoylthiourea was confirmed using IR and ^1H NMR, ensuring the correct placement of the chlorine and fluorine substituents on the benzoyl ring .

Chemical Reactions Analysis

The chemical reactivity of 3-fluorobenzoyl cyanide compounds is influenced by the presence of the fluorine atom, which is highly electronegative. This can affect the electron density distribution in the molecule and thus its reactivity in various chemical reactions. The synthesis of 3-chloro-4-fluorobenzoylthiourea, for example, involved the reaction of an isosulfocyanic ester with an amino-substituted pyrimidine, indicating that the fluorine atom did not hinder the formation of the thiourea functional group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluorobenzoyl cyanide derivatives are determined by their molecular structure. The introduction of fluorine atoms can significantly alter properties such as boiling point, melting point, solubility, and stability. These changes are due to the strong carbon-fluorine bond and the influence of fluorine on the overall polarity of the molecule. The specific properties of these compounds can be tailored by the synthesis process to suit their intended applications, such as in the case of herbicidal activity demonstrated by 3-chloro-4-fluorobenzoylthiourea .

Scientific Research Applications

Fluorogenic Chemosensors for CN⁻ Detection

  • Fluorescence Detection of CN⁻: A study by Jothi et al. (2022) details the creation of a highly selective and sensitive sensor for fluorescence detection of cyanide (CN⁻) ions, crucial due to the harmful impact of cyanide in various industries. This sensor showcases strong specificity and a notable blue shift in the fluorescence emission spectrum when detecting CN⁻, with a detection limit significantly lower than the WHO's permitted amount of CN⁻ in drinking water (Jothi, Munusamy, Kumar, Enbanathan, & Iyer, 2022).

Spectrofluorimetry in Water Samples

  • Detection of Aliphatic Amines: Zhang et al. (2008) developed a highly sensitive fluorogenic method for determining total primary aliphatic amines in water samples using a new fluorogenic derivatizing reagent. This method shows high sensitivity and has been successfully used in the direct spectrofluorimetric determination of aliphatic amines in water samples (Zhang, Wang, Zhao, Huang, & Zhang, 2008).

Synthesis and Detection Mechanisms

  • Synthesis of Fluorescent Chemosensors

    Research by Orrego-Hernández & Portilla (2017) focused on synthesizing a family of 3-aryl-4-(2,2-dicyanovinyl)-1-(2-pyridinyl)pyrazoles, which act as a "turn-off" probe to detect CN⁻ based on a Michael-type nucleophilic addition reaction. This probe demonstrates high selectivity and sensitivity for CN⁻ with a detection limit of 6.8 μM, confirmed by various analytical methods (Orrego-Hernández & Portilla, 2017).

  • Structural and Vibrational Properties

    A study by Saeed et al. (2011) explored the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, focusing on their structural and conformational properties. This research provides insights into the formation and characteristics of such compounds, which are significant for further applications in chemical sensing (Saeed, Erben, Shaheen, & Flörke, 2011).

Bioimaging and Biomedical Applications

  • Bioimaging and Sensing Applications

    Wang et al. (2018) developed a new fluorescent and chromogenic dual channel signal cyanide ion probe with high selectivity and antijamming capability for CN⁻. This probe, due to its excellent optical properties and high biocompatibility, enables practical applications like tracing CN⁻ in biomedical systems and bioimaging in living cells (Wang, Wang, & Xian, 2018).

  • Mitochondrial Oxidative Stress Indication

    Yin et al. (2015) developed a near-infrared ratiometric fluorescent probe for the selective detection of cysteine over other compounds in mitochondria, indicating oxidative stress. This probe has applications in sensitively detecting mitochondrial changes under different oxidative stress statuses and potential clinical applications (Yin, Yu, Zhang, & Chen, 2015).

Future Directions

The future research directions for 3-Fluorobenzoyl cyanide could involve developing more efficient and environmentally friendly methods for its synthesis and degradation . There is also potential for producing value-added products, such as biogas, co-factors of neurotransmitters, and electricity from the treatment process .

properties

IUPAC Name

3-fluorobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGBEQPOWGEMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50519455
Record name 3-Fluorobenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobenzoyl cyanide

CAS RN

658-08-2
Record name 3-Fluorobenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KE Summo - 2016 - search.proquest.com
Asymmetric nucleophilic boronate reactions have been developed using organic chiral diols, specifically binaphthols, as catalysts. A highly enantioselective allylboration of acyl …
Number of citations: 1 search.proquest.com

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